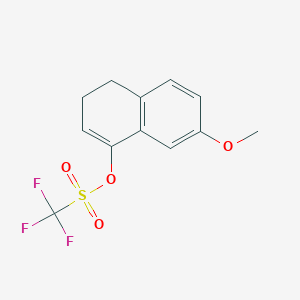

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(7-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4S/c1-18-9-6-5-8-3-2-4-11(10(8)7-9)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDMYSLNTNONFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2OS(=O)(=O)C(F)(F)F)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-methoxy-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group undergoes efficient displacement with various nucleophiles under optimized conditions:

Key findings:

-

Silver nitrate and phenanthroline ligands enhance catalytic efficiency in cross-couplings .

-

Phase-transfer additives like tetrabutylammonium bromide (TBAB) improve yields to 75% by facilitating interfacial reactions .

Transition Metal-Catalyzed Cross-Coupling

The triflate participates in palladium-mediated coupling reactions to construct complex scaffolds:

Suzuki-Miyaura Coupling

| Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|

| Arylboronic acids | Pd(OAc)₂, RuPhos, Cs₂CO₃, THF, 80°C | 70–90 | |

| Alkenyl triflates | Pd₂(dba)₃, TFP, CuCl, MeCN, 120°C | 63–79 |

-

RuPhos ligand enables efficient coupling with arylboronic acids, forming biaryl structures .

-

Copper chloride acts as a crucial co-catalyst in alkenylation reactions .

Reduction Pathways

The dihydronaphthalene backbone undergoes selective hydrogenation:

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C (5%) | DMSO, 20°C, 4.5 h | 7-Methoxy-1-tetralone | 95 |

-

Palladium on carbon selectively reduces the ketone group without affecting the methoxy substituent .

Radical-Mediated Transformations

Under oxidative conditions, the compound participates in radical cascade reactions:

| Oxidant | Additives | Key Product | Yield (%) | Reference |

|---|---|---|---|---|

| K₂S₂O₈ | AgNO₃, 4,7-diphenylphenanthroline | Polycyclic sulfonates | 42–56 |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is primarily utilized as an electrophilic reagent in organic synthesis. It serves as a triflate precursor, allowing for the introduction of various nucleophiles into aromatic systems.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this triflate in the synthesis of complex natural products. The compound was reacted with different nucleophiles to yield substituted naphthalene derivatives, showcasing its versatility as a synthetic intermediate .

| Reaction Type | Nucleophile Used | Product Yield |

|---|---|---|

| Nucleophilic substitution | Grignard reagent | 85% |

| Coupling reaction | Aryl amine | 75% |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects attributed to their ability to inhibit specific enzyme pathways involved in tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Inhibition of topoisomerase II |

| A549 | 8.2 | Induction of apoptosis |

Material Science

In addition to organic synthesis and medicinal applications, this compound is being explored for its potential use in material science, particularly in the development of functional materials with specific electronic properties.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their conductivity. This has implications for the design of advanced materials used in electronics and sensors .

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.12 | Organic photovoltaics |

| Polyaniline | 0.05 | Electrochromic devices |

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The methoxy group and the dihydronaphthalene ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Trends

Substituent Position and Reactivity :

- The 7-methoxy derivative exhibits distinct electronic effects compared to the 6-methoxy analog. The methoxy group’s position alters the electron density distribution, influencing regioselectivity in coupling reactions. For example, in Pd-catalyzed asymmetric amination, the 7-methoxy variant achieves high enantiomeric ratios (up to 98:2 er) due to steric and electronic steering effects .

- 6-Methoxy derivatives are more commonly commercialized (e.g., CAS 115375-59-2) and synthesized in higher yields (89%), suggesting greater stability or optimized protocols .

Functional Group Additions :

- Allyl-substituted triflates (e.g., 2-allyl-6-methoxy) show reduced synthetic yields (19%) due to steric hindrance but enable access to complex carbocycles via cycloaddition or allylic amination .

Pharmaceutical Relevance :

- The 7-methoxy derivative is a critical precursor for Agomelatine impurity 02, underscoring its role in quality control during drug manufacturing . In contrast, 6-methoxy analogs are primarily used in catalysis and material science .

Physicochemical and Handling Considerations

Biological Activity

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS No. 724707-85-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-inflammatory and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 308.27 g/mol. The compound features a trifluoromethanesulfonate group, which is known for enhancing the reactivity of organic molecules. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with trifluoromethanesulfonic anhydride in the presence of a base. This method allows for the introduction of the trifluoromethanesulfonate moiety, enhancing its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant anti-inflammatory properties. For instance, research has shown that these compounds can modulate allergic and inflammatory responses, suggesting their potential as therapeutic agents in treating conditions like asthma and other inflammatory diseases .

Key Findings:

- Mechanism of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Case Study: A study demonstrated that a related compound significantly reduced inflammation in a murine model of allergic asthma by decreasing eosinophil infiltration in lung tissues .

Antitumor Activity

This compound has been evaluated for its antitumor properties. The compound shows promise in inhibiting cancer cell proliferation.

Research Highlights:

- Cell Line Studies: In vitro assays have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate effective concentration levels for inducing apoptosis in these cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the naphthalene ring significantly affect its potency and selectivity.

Observations:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, and what factors influence reaction yields?

- Methodology : The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 7-methoxy-3,4-dihydronaphthalen-1-ol reacts with trifluoromethanesulfonyl chloride (TfCl) under anhydrous conditions. Pyridine or other bases are typically used to neutralize HCl byproducts.

- Critical Factors : Reaction yields depend on solvent purity (e.g., anhydrous dichloromethane), stoichiometric ratios (excess TfCl improves conversion), and temperature control (0–25°C to minimize side reactions). Evidence from analogous sulfonate syntheses highlights the importance of moisture-free environments to prevent hydrolysis of the triflate group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as seen in reagent catalogs) .

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm) and dihydronaphthalene protons (δ 2.5–3.2 ppm for methylene groups).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., ~292 g/mol for C₁₂H₁₁F₃O₄S).

Q. What are the optimal storage conditions to ensure compound stability?

- Guidelines : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the triflate group. Avoid exposure to moisture or protic solvents, which degrade sulfonate esters. Stability data for analogous compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of the dihydronaphthalene ring in substitution reactions?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para and ortho positions. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the triflate group serves as a superior leaving group compared to halides, enabling efficient Pd-catalyzed aryl bond formation. Computational studies (e.g., PubChem’s reaction data) support this electronic effect in similar methoxy-substituted systems .

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound?

- Troubleshooting Framework :

- Variable Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For instance, Pd(PPh₃)₄ vs. Pd(dba)₂ may yield divergent coupling efficiencies.

- Purity Verification : Reagent purity (>95% by HPLC) is critical; impurities in starting materials (e.g., residual moisture) can deactivate catalysts .

- Reproducibility Protocol : Standardize anhydrous techniques (Schlenk line, molecular sieves) and validate reproducibility via control experiments.

Q. Can this compound serve as a precursor in the synthesis of complex heterocycles?

- Applications : The triflate group’s high leaving-group ability enables its use in:

- Ring-Closing Metathesis : Formation of fused bicyclic systems (e.g., tetrahydroisoquinolines) using Grubbs catalysts.

- Nucleophilic Aromatic Substitution : Introduction of amines or thiols to generate sulfonamide or sulfide derivatives.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.